2-amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
2-Amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic small molecule featuring a cycloheptathiophene core fused with a seven-membered cycloheptane ring. The compound is characterized by:
- Position 3: A carboxamide group (–CONH–) substituted with a 2-methoxyphenyl moiety, introducing aromaticity and electron-donating properties via the methoxy (–OCH₃) group.
- Cycloheptane ring: A seven-membered saturated ring that confers conformational flexibility compared to smaller cyclohexane or cyclopentane analogs .
This scaffold is frequently explored in medicinal chemistry due to its structural versatility and pharmacological relevance, particularly in antiviral and enzyme inhibition studies (e.g., influenza polymerase, HIV RNase H) .
Properties
IUPAC Name |
2-amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-13-9-6-5-8-12(13)19-17(20)15-11-7-3-2-4-10-14(11)22-16(15)18/h5-6,8-9H,2-4,7,10,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPUPSJJIYTWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biological Activity
2-Amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : C17H20N2O2S
- CAS Number : 328540-70-1
- Structure : The compound features a tetrahydro-cycloheptathiophene core with an amino group and a methoxyphenyl substituent.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of tetrahydrothiophene showed selective cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .
Neuroprotective Effects
Preliminary studies suggest neuroprotective effects attributed to this compound. In vitro assays demonstrated that it could reduce oxidative stress in neuronal cells, which is crucial for protecting against neurodegenerative diseases such as Alzheimer's . The compound's ability to modulate neurotransmitter levels may also contribute to its neuroprotective profile.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases . This activity may be linked to its structural features that allow interaction with inflammatory pathways.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Study : A study involving a series of tetrahydrothiophene derivatives demonstrated that modifications to the amino and phenyl groups significantly enhanced anticancer activity against breast and lung cancer cell lines. The most potent derivative exhibited an IC50 value in the low micromolar range .
- Neuroprotection in Models of Alzheimer's Disease : In an animal model of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation. This suggests a dual role in both neuroprotection and potential therapeutic effects against Alzheimer's pathology .
- Inflammation Model : In vivo studies showed that the compound significantly reduced edema in a carrageenan-induced paw edema model, indicating strong anti-inflammatory properties. The reduction in inflammatory markers was consistent with the observed decrease in swelling .
Comparison with Similar Compounds
Compound A : 2-Amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (39)
- Substituents : 2-Fluorophenyl instead of 2-methoxyphenyl.
- Key Differences: The electron-withdrawing fluorine atom increases lipophilicity but reduces solubility compared to the methoxy group. Demonstrated 25% yield in synthesis via Knoevenagel condensation and sulfur cyclization .
- Activity : Tested for RNase H inhibition but showed lower potency than methoxy-substituted analogs .
Compound B : 2-Acetamido-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (35)
- Substituents : Acetamido (–NHCOCH₃) at position 2 and pyridin-2-yl at the carboxamide.
- Key Differences: The acetamido group replaces the primary amino group, reducing hydrogen-bonding capacity. Synthesized in 14% yield via acetylation of the amino precursor .
- Activity: Lower antiviral efficacy against influenza compared to amino-substituted derivatives .
Compound C : 2-(2-Methoxybenzamido)-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (42)
Compound D : 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid ethyl ester (3b)
- Substituents : Ethyl ester (–COOEt) replaces the carboxamide.
- Key Differences: The ester group increases hydrophobicity and reduces metabolic stability. Synthesized via cyclocondensation of ethyl cyanoacetate with cycloheptanone and sulfur .
Functional Group Impact on Activity
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Formation of the thiophene core via cyclization of substituted cycloheptane precursors with sulfur-containing reagents (e.g., elemental sulfur or Lawesson’s reagent) under reflux conditions .
- Step 2: Introduction of the 2-methoxyphenyl carboxamide group via nucleophilic acyl substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) in anhydrous dichloromethane or THF .
- Purification: Reverse-phase HPLC (MeCN:H₂O gradients) or recrystallization (methanol/ethanol) yields products with >95% purity .
Key Optimization Parameters:
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Time | 5–12 hours (reflux) | Longer durations improve cyclization | |
| Catalyst | Glacial acetic acid | Enhances Schiff base formation | |
| Solvent | Dry CH₂Cl₂ or THF | Minimizes hydrolysis |
Q. How is the compound characterized structurally, and what spectroscopic markers are critical?
Methodological Answer: Structural confirmation relies on:
- 1H/13C NMR: Key signals include:
-
Thiophene C-H protons at δ 6.8–7.2 ppm .
-
Cycloheptane ring protons (δ 1.5–2.5 ppm, multiplet) .
-
Methoxy group at δ 3.8 ppm (singlet) .
- IR Spectroscopy: Absorptions for C=O (1680–1720 cm⁻¹), NH (3300–3400 cm⁻¹), and C≡N (2200–2250 cm⁻¹) .
- LC-HRMS: Molecular ion peaks ([M+H]+) validated against theoretical masses (e.g., m/z 385.12 for C₁₉H₂₁N₂O₂S) .
Q. What in vitro assays are used to evaluate its biological activity?
Methodological Answer: Common assays include:
- Antibacterial Activity: Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Antioxidant Potential: DPPH radical scavenging assays (IC₅₀ values) and FRAP assays .
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and predict reactivity?
Methodological Answer:
- Reaction Pathway Prediction: Quantum mechanical calculations (DFT) identify transition states and intermediates, reducing trial-and-error experimentation .
- Solvent/Catalyst Screening: COSMO-RS models predict solvent effects on reaction yields .
- Example Workflow:
Generate 3D conformers (e.g., using Gaussian).
Calculate Gibbs free energy (ΔG) for proposed mechanisms.
Validate with experimental kinetics (e.g., Arrhenius plots) .
Q. How can contradictions in pharmacological data across studies be resolved?
Methodological Answer: Contradictions (e.g., variable MIC values) arise from:
- Assay Variability: Standardize protocols (e.g., inoculum size, growth media) .
- Structural Analogues: Compare substituent effects (e.g., methoxy vs. nitro groups) using SAR tables:
| Substituent (R) | MIC (S. aureus) | MIC (E. coli) | Reference |
|---|---|---|---|
| 2-Methoxy | 8 µg/mL | 64 µg/mL | |
| 4-Nitro | 32 µg/mL | 128 µg/mL |
- Meta-Analysis: Use multivariate regression to isolate variables (e.g., lipophilicity, H-bond donors) .
Q. What strategies elucidate structure-activity relationships (SAR) for thiophene ring modifications?
Methodological Answer:
- Core Modifications: Introduce electron-withdrawing groups (e.g., -CN, -COOCH₃) to enhance electrophilicity and bacterial target binding .
- Side-Chain Variations: Replace the 2-methoxyphenyl group with heteroaromatic rings (e.g., pyridine) to improve solubility .
- Tools:
- Molecular docking (AutoDock Vina) to predict binding to S. aureus dihydrofolate reductase .
- Free-energy perturbation (FEP) simulations to quantify substituent effects .
Data Contradiction Analysis Example
Issue: Discrepancies in reported antibacterial IC₅₀ values (e.g., 8 µg/mL vs. 32 µg/mL).
Resolution Steps:
Verify purity (>95% via HPLC) and stereochemistry (X-ray crystallography) .
Re-test under controlled conditions (fixed pH, temperature).
Cross-reference with analogous compounds (e.g., cyclohepta[b]thiophene vs. cyclopenta[b]thiophene derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
